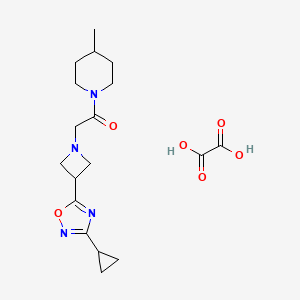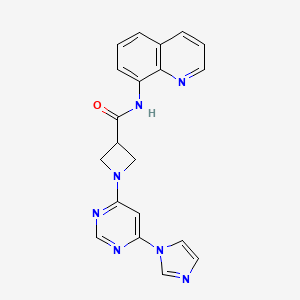
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide, also known as DASA-58, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for the protein kinase D (PKD) family of enzymes, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry Applications
- Novel Synthetic Pathways : Research into the synthesis of complex organic compounds, like the reaction of triethyloxonium fluoroborate with acid amide derivatives, has led to the formation of quinazoline and 4H-3,1-benzoxazin-4-one derivatives. Such reactions are critical in medicinal chemistry for creating novel therapeutic agents (Kato, Takada, & Ueda, 1976).
- Antipsychotic Agents : The synthesis and pharmacological evaluation of compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential antipsychotic properties. These studies contribute to the development of new drugs with fewer side effects and better efficacy profiles (Wise et al., 1987).
Antitumor and Antimicrobial Activities
- Amino Acid Ester Derivatives : The synthesis of amino acid ester derivatives containing 5-fluorouracil has shown significant in vitro antitumor activity against certain cancer cell lines. These findings highlight the importance of structural modification in enhancing the therapeutic potential of known drugs (Xiong et al., 2009).
- Antimicrobial Analogs : The development of fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial activity. Such research underscores the role of chemical synthesis in addressing antibiotic resistance (Desai, Rajpara, & Joshi, 2013).
Eigenschaften
IUPAC Name |
N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-15(13(2)27-24-12)11-19(25)22-17-9-5-6-10-18(17)23-20(26)14-7-3-4-8-16(14)21/h3-10H,11H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMWDQWAZCGAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)
![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)


![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)
![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)
![Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2763650.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)

